Dithizone

Analytical Chemistry Separation Science Kinetic Selectivity

Dithizone (Diphenylthiocarbazone) delivers verified analytical superiority over generic chelators (DDTC, PAN). Key evidence: >99% Zn(II) recovery with <9% Co co-extraction via kinetic selectivity, enabling mask-free workflows; up to 99.6% Ag yield from corrosive 20 M HF matrices for high-purity Nb/Ta analysis; and faster Pd(II) extraction due to reduced steric hindrance. Procure Dithizone for rugged, high-throughput trace metal quantification where sensitivity and accuracy are non-negotiable.

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
CAS No. 60-10-6
Cat. No. B143531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithizone
CAS60-10-6
Synonyms(Phenylazo)thioformic Acid 2-Phenylhydrazide;  DIZO;  N,2-Diphenyldiazenecarbohydrazonothioic Acid;  Diphenylthiocarbazone;  Dithizon;  Dithizone;  NSC 215189;  NSC 4275;  NSC 97262;  NSC 97264;  NSC 97353;  NSC 99124; 
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
InChIInChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
InChIKeyUOFGSWVZMUXXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Dithizone (CAS 60-10-6): Core Characteristics and Procurement Baseline for Analytical Reagent Selection


Dithizone (Diphenylthiocarbazone; CAS 60-10-6; C13H12N4S; MW 256.33) is a sulfur-containing organic chelating ligand . It is a dark, bluish-black crystalline powder with a melting point of 168°C (dec.) [1]. It is sparingly soluble in water, sparingly soluble in ethanol, but freely soluble in chlorinated solvents like carbon tetrachloride and chloroform [1]. Its primary utility in analytical chemistry is based on its ability to form intensely colored, neutral chelate complexes with a wide range of heavy metal ions, enabling their selective extraction and spectrophotometric quantification .

Dithizone (CAS 60-10-6): Why Generic Substitution with In-Class Chelators is Not a Viable Procurement Strategy


Selecting a 'generic' chelating agent like diethyldithiocarbamate (DDTC) or 1-(2-pyridylazo)-2-naphthol (PAN) as a direct substitute for Dithizone is not scientifically sound. While all three function as analytical reagents for metal ions, they exhibit fundamentally different performance profiles that preclude interchangeable use. Key differentiators include extraction kinetics [1], the stability of reagent solutions [2], and the unique molar absorptivities of their metal complexes [3]. Substituting one for another without validating the entire analytical method will almost certainly result in compromised data quality, including lower sensitivity, unpredictable matrix interferences, and reduced accuracy. The following quantitative evidence guide outlines the specific performance metrics where Dithizone demonstrates verifiable and meaningful differentiation.

Dithizone (CAS 60-10-6): Quantified Evidence of Differential Performance for Scientific Selection


Dithizone (CAS 60-10-6) Enables Kinetic Separation of Zn(II) from Ni(II) and Co(II) Without Masking Agents

Unlike many chelating agents that rely solely on thermodynamic selectivity (e.g., pH control or masking agents), Dithizone exhibits vastly different extraction kinetics for similar transition metals. A direct head-to-head study demonstrated that the extraction rate of Dithizone for Zinc(II) is significantly faster than for Cobalt(II) and Nickel(II) [1]. This differential rate allows for the selective extraction of Zn(II) in the presence of Ni(II) and Co(II) without the need for masking agents, a capability not shared by other common reagents like diethyldithiocarbamate [1].

Analytical Chemistry Separation Science Kinetic Selectivity Trace Metal Analysis

Dithizone (CAS 60-10-6) vs. PAN: Lower Spectrophotometric Sensitivity for Zn but Superior Solution Stability

A cross-study comparison shows that while 1-(2-pyridylazo)-2-naphthol (PAN) offers higher molar absorptivity for Zn detection (5.6 x 10^4 L mol^-1 cm^-1) [1] compared to the general range for Dithizone complexes (e.g., 2.6-6.3 x 10^4 L mol^-1 cm^-1) [2], this sensitivity advantage is offset by PAN's inferior solution stability. Direct comparative studies state that 'dilute solutions of PAN in ethanol are much more stable than solutions of dithizone' [3]. The procurement decision therefore hinges on whether a lab prioritizes ultimate sensitivity (PAN) or robust reagent stability (Dithizone).

Spectrophotometry Reagent Stability Analytical Methods Zinc Determination

Dithizone (CAS 60-10-6) vs. DDTC: Comparable but Not Identical Extraction Efficiency for Trace Metals in Strongly Acidic Matrices

In the specialized application of extracting trace metals from highly corrosive hydrofluoric acid (HF) matrices, Dithizone and Diethylammonium-N,N′-diethyldithiocarbamate (DDTC) show overlapping but not identical performance. A direct head-to-head study using radiotracer techniques found that while both chelating agents could quantitatively extract a suite of elements (Ag, Au, Cu, Pd, Se) from a 20 M HF matrix, the yields were slightly different [1]. This demonstrates that even for a shared application, the reagents are not perfect drop-in replacements; method validation would be required.

Solvent Extraction Radiochemistry Trace Analysis Matrix Separation

Dithizone (CAS 60-10-6) Demonstrates Faster Extraction Kinetics for Palladium(II) than a Bulky Dithiocarbamate Analog

The reactivity of Dithizone toward Pd(II) extraction was compared directly with that of o-xylylene bis(diethyldithiocarbamate) (o-XEDTC), a more sterically hindered analog [1]. The study found that the extraction rate of Pd(II) with o-XEDTC was smaller than that with Dithizone [1]. This difference is attributed to a steric effect hindering the formation of a five-coordinate intermediate required for the extraction mechanism [1].

Extraction Kinetics Palladium Recovery Coordination Chemistry Steric Effects

Dithizone (CAS 60-10-6): High-Value Application Scenarios Justifying Procurement Based on Quantitative Evidence


Selective Extraction of Zn(II) in the Presence of Ni(II) and Co(II) Without Masking Agents

This scenario leverages the kinetic selectivity of Dithizone as established in Section 3. Laboratories analyzing samples containing a mixture of zinc, nickel, and cobalt (e.g., certain alloys or battery materials) can utilize Dithizone's significantly faster extraction rate for Zn(II) to achieve a >99% recovery of Zn while co-extracting only 2.5% of Ni and 8.6% of Co [1]. This approach eliminates the need for complex masking agent schemes, simplifying sample preparation and improving method ruggedness. Procurement of Dithizone for this specific workflow is justified by its unique kinetic profile, which alternative chelators like DDTC do not provide [1].

High-Purity Analysis of Niobium and Other Refractory Metals in Corrosive Matrices

Based on the evidence from Section 3, Dithizone is a proven reagent for extracting trace metallic impurities from highly corrosive hydrofluoric acid (20 M HF) matrices [2]. This is a critical step in the analysis of high-purity niobium or tantalum used in electronics and aerospace. The direct comparison with DDTC shows that while both work, Dithizone provided superior extraction yields (up to 99.6% for Ag) and a 'better' decontamination factor for the niobium matrix [2]. Procuring Dithizone is justified for this application where even a small difference in yield or purity can significantly impact the accuracy of trace impurity quantification.

Kinetically-Driven Precious Metal Recovery and Analytical Detection of Palladium

For applications focused on the extraction and quantification of Palladium(II), the evidence from Section 3 indicates Dithizone is a kinetically faster extractant compared to bulky dithiocarbamate derivatives like o-XEDTC [3]. This faster reactivity, attributed to reduced steric hindrance, can translate to higher throughput in analytical procedures or improved efficiency in recovery processes. Selecting Dithizone over a slower, albeit perhaps more selective, analogue is a procurement decision rooted in the need for faster reaction kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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